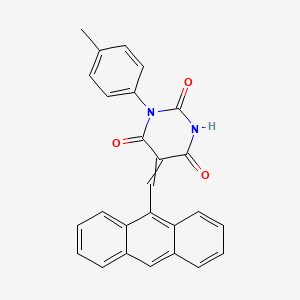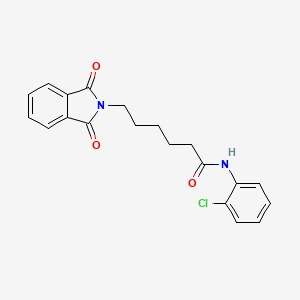![molecular formula C21H11ClF6N4O B11696388 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its trifluoromethyl groups, which are known to enhance the biological activity and stability of organic molecules. The presence of both phenyl and trifluoromethyl groups makes this compound particularly interesting for pharmaceutical and agrochemical applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-5-Phenyl-7-(Trifluormethyl)-N-[3-(Trifluormethyl)phenyl]pyrazolo[1,5-a]pyrimidin-2-carboxamid umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies kann durch Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen erreicht werden. So kann die Cyclisierung beispielsweise ausgehend von einem substituierten Hydrazin und einem β-Ketoester durch saure oder basische Katalysatoren gefördert werden.
Einführung der Trifluormethylgruppen: Die Trifluormethylierung kann unter radikalischen oder nukleophilen Bedingungen mit Reagenzien wie Trifluormethyliodid (CF3I) oder Trifluormethansulfonsäure (CF3SO3H) durchgeführt werden.
Chlorierung und Phenylierung:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Phenylringen, mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unterliegen.
Reduktion: Reduktionsreaktionen können die Nitrogruppen (falls vorhanden) oder die Carbonylgruppe mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) angreifen.
Substitution: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder neutralem Medium.
Reduktion: LiAlH4 in trockenem Ether oder NaBH4 in Methanol.
Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Triethylamin (TEA).
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5-Phenyl-7-(Trifluormethyl)-N-[3-(Trifluormethyl)phenyl]pyrazolo[1,5-a]pyrimidin-2-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Untersucht auf sein Potenzial als Therapeutikum aufgrund seiner Stabilität und Bioaktivität.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-5-Phenyl-7-(Trifluormethyl)-N-[3-(Trifluormethyl)phenyl]pyrazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppen verbessern die Fähigkeit der Verbindung, mit biologischen Membranen und Proteinen zu interagieren, wodurch möglicherweise Schlüsselenzyme oder Rezeptoren inhibiert werden, die an Krankheitswegen beteiligt sind . Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially inhibiting key enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Amino-3-cyano-1-(2,6-dichlor-4-trifluormethylphenyl)pyrazol
- 3-Chlor-5-(Trifluormethyl)phenyl(p-tolyl)methanol
- Trifluormethylpyridin-Derivate
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 3-Chlor-5-Phenyl-7-(Trifluormethyl)-N-[3-(Trifluormethyl)phenyl]pyrazolo[1,5-a]pyrimidin-2-carboxamid aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Pyrazolo[1,5-a]pyrimidin-Kerns einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C21H11ClF6N4O |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H11ClF6N4O/c22-16-17(19(33)29-13-8-4-7-12(9-13)20(23,24)25)31-32-15(21(26,27)28)10-14(30-18(16)32)11-5-2-1-3-6-11/h1-10H,(H,29,33) |
InChI-Schlüssel |
WBPSXEHJWZEIOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)


![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696319.png)
![1,2-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11696330.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide](/img/structure/B11696347.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696348.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)
![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)



